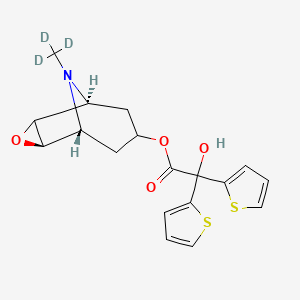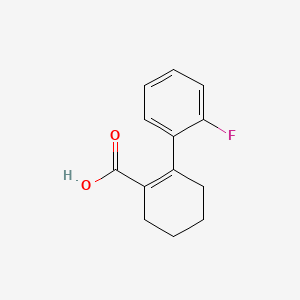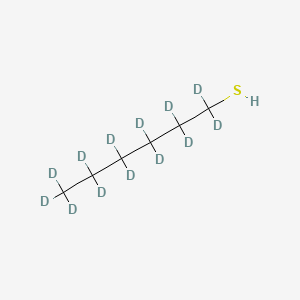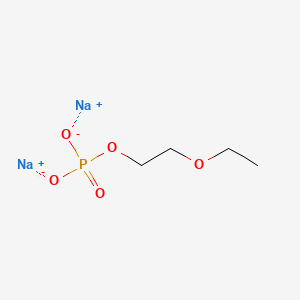![molecular formula C63H88CoN14O15P B13447351 cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide](/img/structure/B13447351.png)
cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide” is a complex organometallic compound It features a cobalt ion coordinated with a variety of organic ligands, including benzimidazole derivatives and corrin ring structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the individual ligands. The benzimidazole derivative can be synthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase . The corrin ring structure is typically synthesized through a series of organic reactions involving the condensation of pyrrole derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves biotechnological methods, including the use of genetically engineered microorganisms to produce the necessary ligands and assemble the final compound. This approach can be more efficient and environmentally friendly compared to purely chemical synthesis.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt ion can change its oxidation state, participating in redox reactions.
Substitution: Ligands coordinated to the cobalt ion can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require specific ligands and catalysts to proceed efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cobalt ion can lead to the formation of cobalt(IV) complexes, while substitution reactions can yield a variety of cobalt-ligand complexes.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to undergo redox reactions and coordinate with different ligands.
Biology: The compound’s structure is similar to that of vitamin B12, making it useful in studies related to enzyme function and vitamin B12 metabolism.
Industry: It can be used in the development of new materials and catalysts for industrial processes.
作用機序
The compound exerts its effects primarily through its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion serves as a central hub for these interactions, facilitating electron transfer and the formation of new chemical bonds. Molecular targets include cobalt-dependent enzymes and other metalloproteins.
類似化合物との比較
Similar Compounds
Vitamin B12: Shares a similar corrin ring structure and cobalt ion coordination.
Cobalamin Derivatives: Various derivatives of vitamin B12 with different ligands.
Other Cobalt Complexes: Includes compounds like cobalt(III) acetylacetonate and cobalt(II) chloride.
Uniqueness
This compound is unique due to its specific combination of ligands and the resulting structural complexity
特性
分子式 |
C63H88CoN14O15P |
|---|---|
分子量 |
1371.4 g/mol |
IUPAC名 |
cobalt(3+);[5-(5,6-dimethyl-2-oxo-3H-benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O15P.CN.Co/c1-28-20-38-39(21-29(28)2)75(57(85)71-38)56-51(84)52(40(27-76)88-56)90-91(86,87)89-30(3)26-69-48(83)18-19-59(8)36(22-45(66)80)55-62(11)61(10,25-47(68)82)35(14-17-44(65)79)50(74-62)32(5)54-60(9,24-46(67)81)33(12-15-42(63)77)37(70-54)23-41-58(6,7)34(13-16-43(64)78)49(72-41)31(4)53(59)73-55;1-2;/h20-21,23,30,33-36,40,51-52,55-56,76,84H,12-19,22,24-27H2,1-11H3,(H16,63,64,65,66,67,68,69,70,71,72,73,74,77,78,79,80,81,82,83,85,86,87);;/q;-1;+3/p-2 |
InChIキー |
FKCDDNHKQYISKX-UHFFFAOYSA-L |
正規SMILES |
CC1=CC2=C(C=C1C)N(C(=O)N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


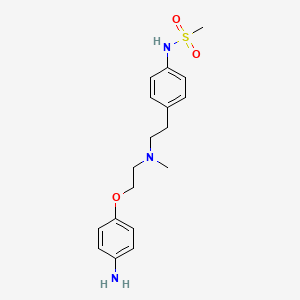
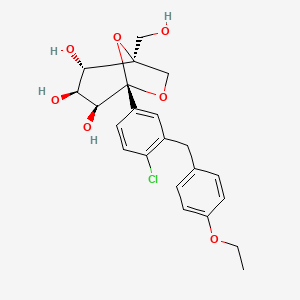
![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)

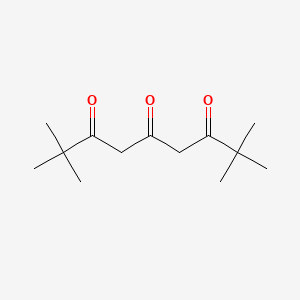
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
